![molecular formula C21H21N3O2 B11147624 2-(1H-indol-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11147624.png)
2-(1H-indol-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide
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Overview
Description
2-(1H-indol-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features two indole moieties connected via an acetamide linkage, with one of the indole rings substituted with a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. One common method involves the initial formation of the indole core, followed by functional group modifications and coupling reactions to introduce the acetamide linkage and methoxy substituent. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole rings can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the acetamide linkage or the indole rings.
Substitution: Electrophilic substitution reactions can occur on the indole rings, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized quinone derivatives, reduced amines or alcohols, and substituted indole derivatives with various functional groups.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of indole derivatives, including related compounds to 2-(1H-indol-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide . Research indicates that indole-based compounds exhibit significant activity against various cancer types, particularly solid tumors such as colon and lung cancers.
- Case Study : A patent (US20030158153A1) describes the antitumor effects of 2-(1H-indol-3-yl)-2-oxo-acetamides, which show promise against colorectal carcinoma—a prevalent cancer with limited treatment options. The study emphasizes the need for new therapeutic agents due to the resistance of colorectal tumors to standard chemotherapy regimens such as 5-fluorouracil .
Antimicrobial Properties
Indole derivatives have also been investigated for their antimicrobial properties. The synthesis of compounds similar to This compound has shown effectiveness against various bacterial strains.
- Research Findings : A study published in PMC demonstrated that certain indole-based compounds exhibited antimicrobial activity, suggesting that modifications in the indole structure can enhance efficacy against resistant bacterial strains .
Structure-Activity Relationship (SAR)
The biological activity of indole derivatives is often influenced by structural modifications. The presence of methoxy groups and the arrangement of substituents on the indole rings play crucial roles in enhancing their pharmacological properties.
Structural Feature | Impact on Activity |
---|---|
Methoxy group | Increases lipophilicity and bioavailability |
Indole ring position | Affects receptor binding affinity |
Acetamide linkage | Enhances solubility and stability |
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moieties can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Another indole derivative with a nitrile group instead of an acetamide linkage.
2-(5-methoxy-1H-indol-3-yl)ethanamine: Similar structure with an amine group and a methoxy substituent on the indole ring.
3-(1H-indol-3-yl)isoindolin-1-one: Features an isoindolinone moiety instead of an acetamide linkage.
Uniqueness
2-(1H-indol-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is unique due to its dual indole structure with a methoxy substituent and an acetamide linkage. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
The compound 2-(1H-indol-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is a synthetic derivative of indole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and other pharmacological properties based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H24N2O5, with a molecular weight of approximately 420.5 g/mol. The compound features two indole rings connected by an ethyl chain to an acetamide group, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of indole derivatives in cancer therapy. The compound has been shown to induce cell death through mechanisms such as methuosis, a form of non-apoptotic cell death characterized by vacuolization. For instance, certain indole derivatives have demonstrated significant cytotoxicity against glioblastoma cells, with IC50 values indicating potent growth inhibition at low concentrations (e.g., 2.5 µM) .
Table 1: Cytotoxicity of Indole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | GBM | 2.5 | Methuosis |
2e | GBM | 10 | Microtubule disruption |
2f | GBM | 5 | Vacuolization |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. It has shown effectiveness against various strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The mechanism appears to involve interference with bacterial cell wall synthesis and biofilm formation .
Table 2: Antibacterial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 40 µg/mL | |
Mycobacterium tuberculosis | 25 µg/mL |
Case Study 1: Induction of Methuosis
In a study examining the effects of various indole derivatives on glioblastoma cells, it was observed that the compound induced significant vacuolization without causing immediate cytotoxicity. This suggests a unique pathway that may be exploited for therapeutic purposes in resistant cancer types .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antibacterial properties of the compound against Mycobacterium tuberculosis. The results indicated that the compound not only inhibited bacterial growth but also affected biofilm formation, which is critical in chronic infections .
Properties
Molecular Formula |
C21H21N3O2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-[2-(4-methoxyindol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C21H21N3O2/c1-26-20-8-4-7-19-17(20)9-11-24(19)12-10-22-21(25)13-15-14-23-18-6-3-2-5-16(15)18/h2-9,11,14,23H,10,12-13H2,1H3,(H,22,25) |
InChI Key |
CGZKPYJOZXSAPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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